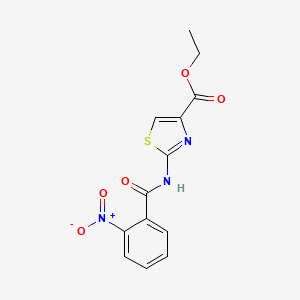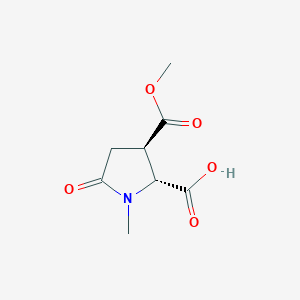![molecular formula C15H14FN5O2S B2658178 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1903777-09-2](/img/structure/B2658178.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that features a complex structure with multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide typically involves a multistep process:
Starting Materials: : The synthesis begins with the preparation of intermediate compounds, often involving the use of fluorinated benzotriazinones and thiazole derivatives.
Coupling Reactions: : The key step involves the coupling of these intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: : The final compound is usually purified through techniques like recrystallization or column chromatography to obtain a high purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scaling Up: : Using larger reactors and optimized conditions to scale up the synthesis from lab to production scale.
Automation: : Employing automated systems to control reaction parameters precisely.
Quality Control: : Ensuring consistent quality through rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially modifying the thiazole ring or other functional groups.
Reduction: : Reduction reactions may target the carbonyl groups or other reducible sites within the molecule.
Substitution: : N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide can participate in substitution reactions, where specific groups can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as KMnO₄ (Potassium Permanganate) or PCC (Pyridinium Chlorochromate).
Reducing Agents: : Like LiAlH₄ (Lithium Aluminium Hydride) or NaBH₄ (Sodium Borohydride).
Substitution Reagents: : Various halides or nucleophiles can be used under different solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide finds applications across several domains:
Chemistry: : Used as a building block for creating novel compounds with potential pharmaceutical activity.
Biology: : Studied for its interactions with biological macromolecules, offering insights into enzyme inhibition or receptor binding.
Medicine: : Potentially valuable in the development of new therapeutic agents, particularly in targeting specific enzymes or pathways.
Industry: : Utilized in the creation of materials with specialized properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The compound's mechanism of action is likely linked to its ability to interact with specific molecular targets:
Molecular Targets: : It may target enzymes or receptors involved in key biological processes, influencing their activity.
Pathways Involved: : By binding to these targets, the compound can modulate pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its unique structural features and fluorinated components:
Similar Compounds
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
N-(2-(6-bromo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
N-(2-(6-iodo-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
These compounds share structural similarities but differ in their halogen substitutions, which can significantly affect their chemical properties and biological activities.
There you go. How do you feel about the depth of detail here?
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-8-13(24-9(2)18-8)14(22)17-5-6-21-15(23)11-7-10(16)3-4-12(11)19-20-21/h3-4,7H,5-6H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJTQIEVFKIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2658095.png)
![N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2658096.png)

![[(4E,6E,9S,10E,12S,13R,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/new.no-structure.jpg)




![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)
![4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2658117.png)

